molecular formula C14H25ClN2O3 B7922755 [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7922755
M. Wt: 304.81 g/mol
InChI Key: JCJMHDPNNOZPAA-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353998-29-4) is a chiral carbamate derivative featuring a pyrrolidine backbone substituted with a 2-chloroacetyl group and an isopropyl-carbamic acid tert-butyl ester moiety. Its molecular formula is C₁₄H₂₅ClN₂O₃, with a molecular weight of approximately 304.8 g/mol . This compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules, due to its functional groups that enable further derivatization. Its stereochemistry (R or S configuration at the pyrrolidine ring) significantly influences its reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJMHDPNNOZPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Pyrrolidine Ring Formation

The pyrrolidine scaffold is synthesized via cyclization of γ-aminobutyric acid derivatives or through reductive amination. For example:

  • Cyclization Approach : A γ-aminobutyric acid derivative undergoes intramolecular nucleophilic attack to form the five-membered ring.

  • Reductive Amination : A linear precursor (e.g., 1,4-diaminobutane) is cyclized using reducing agents like sodium triacetoxyborohydride.

Key Reagents :

ReagentRoleConditions
Sodium triacetoxyborohydrideReducing agentRoom temperature, anhydrous THF
N,N-Dimethylformamide (DMF)Polar aprotic solvent0–5°C, inert atmosphere

Step 2: Introduction of the Chloroacetyl Group

The chloroacetyl moiety is introduced via nucleophilic substitution or acylation. A common method involves reacting the pyrrolidine intermediate with chloroacetyl chloride:

Reaction Scheme :
Pyrrolidine intermediate + Chloroacetyl chloride → [1-(2-Chloroacetyl)-pyrrolidin-3-yl] derivative

Optimized Conditions :

  • Solvent : DMF or THF.

  • Base : Triethylamine or diisopropylethylamine (DIPEA) to neutralize HCl.

  • Temperature : 0–5°C to control reactivity.

Example Protocol :

  • Suspend L-prolinamide (or analogous pyrrolidine) in DMF at 0–5°C.

  • Gradually add chloroacetyl chloride (2–3 equivalents) under nitrogen.

  • Stir for 20–26 hours at 20°C.

Step 3: Carbamate Estefierification

The final step involves carbamate formation using isopropyl chloroformate and tert-butyl protection:

Reaction Scheme :
[1-(2-Chloroacetyl)-pyrrolidin-3-yl] intermediate + Isopropyl chloroformate + tert-Butyl alcohol → Target carbamate ester

Critical Parameters :

ParameterOptimal ValueRationale
SolventDichloromethane (DCM)Enhances solubility of intermediates
BaseTriethylamineScavenges HCl, prevents side reactions
Temperature0–5°CMinimizes decomposition of chloroacetyl group

Purification :

  • Extraction : Wash with saturated NaHCO₃ (aq) to remove unreacted chloroacetyl chloride.

  • Crystallization : Recrystallize from isopropanol/butanone (1:1).

Industrial-Grade Telescopic Processes

Patent WO2022003405A1 describes a telescopic one-pot synthesis for structurally related compounds, adaptable to this target:

Process Overview

  • Step (a) : React pyrrolidine intermediate with chloroacetyl chloride in DMF.

  • Step (b) : Quench with H₂O and base (e.g., NH₃) to precipitate salts.

  • Step (c) : Extract with DCM and evaporate to isolate the chloroacetyl intermediate.

  • Step (d) : Dissolve in THF and react with isopropyl chloroformate.

  • Step (e) : Add tert-butyl alcohol and isolate via precipitation or chromatography.

Advantages :

  • Yield : 60–85% over three steps.

  • Efficiency : Eliminates intermediate purification, reducing cost.

Alternative Synthetic Routes

Method A: Mixed Carbonate Approach

Using di(2-pyridyl) carbonate (DPC) or phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate:

  • Step 1 : React DPC with tert-butyl alcohol to form tert-butyl carbonate.

  • Step 2 : Couple with pyrrolidine intermediate using triethylamine.

Example Yield :

ReagentYield (%)Reference
DPC + tert-butyl alcohol75–90

Method B: Phosgene-Free Carbamylation

Avoiding toxic phosgene derivatives:

  • Step 1 : React isopropyl chloroformate with pyrrolidine intermediate.

  • Step 2 : Add tert-butyl alcohol under basic conditions.

Stereochemical Control

For enantiopure synthesis, chiral auxiliaries or asymmetric catalysis are employed:

Case Study: (S)-Enantiomer

  • Chiral Induction : Use (S)-prolinamide as a starting material.

  • Retention : Maintain stereochemistry during chloroacetylation via low-temperature conditions.

Analytical Validation

Key characterization techniques include:

TechniquePurposeData Example
¹H NMR Confirm pyrrolidine ring protonsδ 3.2–3.8 ppm (multiplet)
HRMS Verify molecular weight[M+H]⁺ = 305.14 (calcd 304.81)
Chiral HPLC Enantiomeric purity>99% enantiomeric excess

Challenges and Solutions

Problem 1: Chloroacetyl Group Instability

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and store intermediates at −20°C.

Problem 2: Low Carbamate Yield

  • Solution : Optimize stoichiometry (1.2–1.5 equivalents of isopropyl chloroformate).

Comparative Analysis of Methods

MethodYield (%)StepsKey ReagentsReference
Telescopic One-Pot60–853Chloroacetyl chloride, DCM
Mixed Carbonate75–902DPC, tert-butyl alcohol
Phosgene-Free70–802Isopropyl chloroformate

Industrial-Scale Optimization

For large-scale production:

  • Continuous Flow Reactors : Enhance heat/mass transfer during carbamylation.

  • Green Chemistry : Replace DCM with ethyl acetate or toluene .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Overview

The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, which includes a pyrrolidine ring and a chloroacetyl group, positions it as a candidate for further research and development.

Pharmaceutical Development

The compound has been investigated for its potential as a lead compound in drug discovery, particularly targeting:

  • Cancer : Its structural features suggest possible interactions with biological targets involved in cancer progression.
  • Infectious Diseases : Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Chemical Biology

In chemical biology, this compound can be utilized to:

  • Study Enzyme Interactions : Its ability to interact with various enzymes can help elucidate metabolic pathways.
  • Investigate Pharmacokinetics : Understanding how the compound behaves in biological systems is crucial for assessing its therapeutic efficacy.

Agricultural Chemistry

The biological activity of the compound suggests potential applications in agriculture:

  • Pesticides and Herbicides : Its effectiveness against certain pests positions it as a candidate for developing new agricultural chemicals.

Interaction Studies

Research on interaction studies is essential for understanding the compound's behavior in biological systems. Techniques such as:

  • Molecular Docking : This computational method predicts how the compound interacts with biological targets.
  • In Vitro Assays : Laboratory tests to evaluate the biological activity of the compound against specific pathogens or cancer cell lines.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidine ring and carbamic acid ester moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Enantiomeric Variants

The compound exists as two enantiomers:

  • (R)-enantiomer : CAS 1353998-29-4 (; this likely reflects an error, as enantiomers typically have distinct CAS numbers).

Key Differences :

  • Stereochemical Impact: Enantiomers share identical physical properties (e.g., melting point, solubility) but differ in optical activity and interactions with chiral biological targets.

Cyclopropyl-Substituted Analog

Compound : [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS : 1353953-37-3
Molecular Formula : C₁₄H₂₃ClN₂O₃
Molecular Weight : 302.80 g/mol .

Key Differences :

  • Substituent : Replaces the isopropyl group with a cyclopropyl ring.
  • Reduced steric bulk compared to isopropyl may enhance solubility or binding accessibility in hydrophobic pockets.
  • Applications : Likely used in SAR (structure-activity relationship) studies to optimize pharmacokinetic properties .

Benzyl Ester Analog

Compound : [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS : Referenced as 10-F083740 ().

Key Differences :

  • Ester Group : Replaces the tert-butyl ester with a benzyl group.
  • Functional Impact: The benzyl ester is more labile under acidic or hydrogenolytic conditions, making it suitable for temporary protection in multi-step syntheses. Increased aromaticity may reduce solubility in aqueous media compared to the tert-butyl variant.
  • Utility : Preferred in synthetic routes requiring selective deprotection .

Biological Activity

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This compound is characterized by a pyrrolidine ring, a chloroacetyl group, and a tert-butyl carbamate moiety. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₄H₂₅ClN₂O₃
  • Molecular Weight : 292.82 g/mol
  • CAS Number : 1353998-29-4

The presence of the chloroacetyl group is particularly noteworthy as it can enhance the reactivity of the compound, potentially leading to various biological interactions.

Biological Activity Overview

Research indicates that [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester may exhibit several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxicity Against Cancer Cells : Computational models predict that the compound may demonstrate cytotoxic effects on cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Effects : There are indications that compounds with similar structures can exhibit neuroprotective properties, which could be relevant for neurodegenerative diseases.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that compounds with similar structural motifs displayed significant activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Assays

In vitro assays conducted on FaDu hypopharyngeal tumor cells demonstrated that derivatives of pyrrolidine exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The structure-activity relationship (SAR) studies indicated that modifications to the chloroacetyl group could optimize potency against cancer cells.

Neuroprotective Mechanisms

Research into related compounds has shown neurotrophic effects, such as promoting neurite outgrowth in neuronal cultures. These findings suggest that [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester may have similar protective effects on neuronal cells.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
[1-(2-Chloro-acetyl)pyrrolidine]Pyrrolidine coreAntimicrobial
Isopropyl carbamateCarbamate moietyInsecticidal
Benzyl carbamateBenzene ring substitutionAnalgesic activity

This table illustrates how structurally related compounds contribute to diverse biological activities, highlighting the potential for developing new therapeutics based on the core structure of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the chloroacetyl group.
  • Attachment of the isopropyl carbamate moiety.

These synthetic pathways allow for further modifications that could enhance biological activity or alter pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a multi-step process involving (1) protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, (2) introduction of the isopropyl carbamate moiety, and (3) chloroacetylation at the pyrrolidine ring. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity >95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert gas (argon or nitrogen) at -20°C in airtight containers to prevent hydrolysis of the chloroacetyl group or Boc cleavage. Conduct stability tests via periodic HPLC analysis to detect degradation products. Avoid prolonged exposure to moisture or elevated temperatures (>25°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the Boc group (tert-butyl singlet at ~1.4 ppm in 1^1H NMR), pyrrolidine ring protons (δ 3.0–4.0 ppm), and chloroacetyl CH2_2Cl (δ ~4.2 ppm).
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of carbamate and chloroacetyl groups) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in downstream functionalization?

  • Methodology : Use chiral HPLC or X-ray crystallography to resolve enantiomers. Compare reaction outcomes (e.g., nucleophilic substitution at the chloroacetyl group) between stereoisomers. DFT calculations (e.g., Gaussian software) can model transition states to predict stereoelectronic effects .

Q. What strategies mitigate side reactions during Boc deprotection in complex derivatives of this compound?

  • Methodology : Test acidic (TFA in DCM) vs. mild conditions (HCl/dioxane) for Boc removal. Monitor by TLC or LC-MS. For acid-sensitive derivatives, employ catalytic hydrogenation (Pd/C, H2_2) or photolabile protecting groups. Optimize reaction time to minimize pyrrolidine ring decomposition .

Q. How can researchers resolve contradictions in reported reactivity data for chloroacetyl-containing intermediates?

  • Methodology : Conduct controlled comparative studies under varying conditions (solvent polarity, temperature, nucleophile strength). Use kinetic profiling (e.g., in situ IR or NMR) to identify competing pathways (e.g., elimination vs. substitution). Publish raw data and statistical analysis (e.g., ANOVA) to clarify discrepancies .

Q. What computational tools predict the compound’s metabolic stability in biological assays?

  • Methodology : Use in silico tools like MetaSite or Schrödinger’s ADMET Predictor to model metabolic hotspots (e.g., Boc group hydrolysis or chloroacetyl glutathione conjugation). Validate with in vitro liver microsome assays (human or rodent) and LC-MS/MS metabolite identification .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across literature sources?

  • Analysis : Solubility discrepancies may arise from differences in solvent purity, temperature, or crystalline vs. amorphous forms. Standardize measurements via nephelometry in DMSO, water, or ethanol. Report detailed experimental conditions (e.g., sonication time, equilibration period) .

Q. How should researchers address conflicting toxicity profiles in safety data sheets?

  • Analysis : Cross-reference hazard data (e.g., LD50_{50}) from multiple SDS providers. Perform independent acute toxicity assays (OECD Guideline 423) in rodent models. Prioritize peer-reviewed studies over commercial SDS entries .

Methodological Resources

  • Advanced Techniques :
    • Chiral Resolution : Use Daicel Chiralpak columns for enantiomeric excess determination.
    • Reaction Monitoring : Employ flow NMR or ReactIR for real-time analysis.
    • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for publishing synthetic protocols .

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